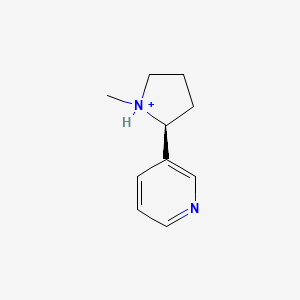

(S)-nicotinium(1+)

描述

Contextualization of Chiral Nicotine (B1678760) Metabolites and Derivatives in Chemical Biology

(S)-Nicotine is a chiral alkaloid naturally produced by plants in the nightshade family, most notably tobacco. wikipedia.orgfrontiersin.org It and its derivatives are metabolized in the liver by cytochrome P450 enzymes, leading to a variety of metabolites, including cotinine (B1669453), nornicotine (B190312), and nicotine N'-oxide. wikipedia.orgnih.gov The chirality of these molecules, meaning they exist in non-superimposable mirror-image forms (enantiomers), is a critical factor in their biological activity. wikipedia.orgnih.gov The study of these chiral metabolites is essential for understanding their distinct pharmacological profiles and their interactions with biological targets. nih.gov

Significance of Protonation State and Stereochemistry in Molecular Interactions

The biological activity of nicotine is profoundly influenced by its stereochemistry and protonation state. nih.govcaltech.edu (S)-nicotine is significantly more potent than its (R)-nicotine enantiomer. caltech.edu Furthermore, nicotine has two nitrogen atoms that can be protonated, one on the pyridine (B92270) ring and one on the pyrrolidine (B122466) ring. researchgate.netacs.org At physiological pH, the pyrrolidine nitrogen is more readily protonated, forming the (S)-nicotinium(1+) cation. nih.govebi.ac.ukresearchgate.net This protonation is crucial for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine in the nervous system. acs.orgosti.govchemrxiv.org The specific conformation and charge distribution resulting from protonation at the pyrrolidine nitrogen are key to its binding affinity and agonist activity at these receptors. nih.govacs.org

Overview of Current Academic Research Trajectories on (S)-Nicotinium(1+)

Current research on (S)-nicotinium(1+) is focused on several key areas. Advanced computational and spectroscopic studies are being used to investigate the precise conformational dynamics of protonated nicotine and how these influence its interaction with nAChRs. nih.govosti.gov Researchers are exploring the subtle energy differences between the different protonated forms and how the environment of a receptor's binding pocket can favor one form over another. researchgate.netacs.org Additionally, there is ongoing research into the synthesis and biological evaluation of novel nicotine derivatives, which could lead to a better understanding of the structure-activity relationships of nicotinic compounds. researchgate.netmdpi.comijcce.ac.ir The development of advanced analytical techniques for separating nicotine enantiomers and their metabolites is also a significant area of research, providing more accurate data for pharmacological studies. nih.govacs.org

Interactive Data Tables

Chemical Properties of (S)-Nicotinium(1+)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H15N2+ | nih.gov |

| Molecular Weight | 163.24 g/mol | nih.gov |

| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-1-ium-2-yl]pyridine | nih.gov |

| ChEBI ID | CHEBI:59806 | ebi.ac.uk |

Synonyms for (S)-Nicotinium(1+)

| Synonym |

|---|

| 3-[(2S)-1-methylpyrrolidin-1-ium-2-yl]pyridine |

| (S)-nicotinium cation |

| 2yk1 |

| (2S)-1-Methyl-2-(3-pyridinyl)pyrrolidinium |

Structure

3D Structure

属性

分子式 |

C10H15N2+ |

|---|---|

分子量 |

163.24 g/mol |

IUPAC 名称 |

3-[(2S)-1-methylpyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/p+1/t10-/m0/s1 |

InChI 键 |

SNICXCGAKADSCV-JTQLQIEISA-O |

SMILES |

C[NH+]1CCCC1C2=CN=CC=C2 |

手性 SMILES |

C[NH+]1CCC[C@H]1C2=CN=CC=C2 |

规范 SMILES |

C[NH+]1CCCC1C2=CN=CC=C2 |

产品来源 |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization for Research

Enantioselective Synthesis and Resolution of (S)-Nicotine Precursors

The synthesis of optically pure (S)-nicotine, the direct precursor to (S)-nicotinium(1+), is a significant chemical challenge. The primary difficulty lies in controlling the stereochemistry at the 2'-position of the pyrrolidine (B122466) ring. nih.gov Researchers have developed two main strategies to overcome this: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective synthesis aims to create the desired (S)-enantiomer directly. Several approaches have been reported. One notable method involves the asymmetric addition of a pyridyl Grignard reagent to a chiral sulfinimine. rsc.org The choice of solvent in this key step directs the reaction towards one of two diastereomers, which can then be converted to either (S)- or (R)-nicotine. rsc.org Another strategy employs chiral auxiliaries, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine, which reacts with 1-(pyridin-3-yl)-4-oxobutanone to set the desired stereochemistry. Subsequent hydrolysis yields optically pure (S)-nornicotine, which can then be methylated to (S)-nicotine. bris.ac.uk

The alternative to asymmetric synthesis is the resolution of a racemic mixture of nicotine (B1678760) or its precursors. google.com This is often a more economical approach for large-scale production. google.com The process typically involves reacting racemic nicotine with a single enantiomer of a chiral acid, such as O,O'-disubstituted tartaric acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid can be removed to yield the pure (S)-nicotine enantiomer. google.com

Table 1: Comparison of Synthetic Strategies for (S)-Nicotine Precursors

| Method | Key Reagent/Step | Typical Outcome | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral sulfinimine & Grignard reagent | High enantiomeric excess (e.e.) | rsc.org |

| Asymmetric Synthesis | Chiral sugar-derived auxiliary | High optical purity | bris.ac.uk |

| Chiral Resolution | O,O'-dibenzoyl-D-tartaric acid | Separation of diastereomeric salts | google.com |

| Biocatalytic Reduction | Recombinant imine reductase (IRED) | Stereoselective reduction of myosmine | nih.gov |

Stereocontrolled Protonation Strategies and Ionic Salt Formation for (S)-Nicotinium(1+)

The formation of the (S)-nicotinium(1+) cation from (S)-nicotine is an acid-base reaction involving the addition of a proton (H⁺). (S)-nicotine possesses two nitrogen atoms that can accept a proton: one on the pyridine (B92270) ring and one on the pyrrolidine ring. researchgate.net The pyrrolidine nitrogen is significantly more basic than the pyridine nitrogen, as reflected in their respective pKa values. researchgate.net Consequently, under most physiological conditions (pH ~7.3), the pyrrolidine nitrogen is selectively protonated to form the (S)-nicotinium(1+) cation. nih.gov

This protonation event has a significant stereochemical consequence. The tertiary amine of the pyrrolidine ring is prochiral; upon protonation, the nitrogen atom becomes a new chiral center. nih.gov This results in the formation of two distinct diastereomers of (S)-nicotinium(1+), often designated as syn and anti, depending on the orientation of the new N-H bond relative to the pyridine ring. These diastereomers have different three-dimensional shapes and can explore different conformational spaces, which may influence their interaction with biological targets. nih.gov

The formation of a stable ionic salt requires a counter-ion, which is the conjugate base of the acid used for protonation. The choice of acid can be critical. For instance, weak organic acids like benzoic acid are used in some applications to form nicotine benzoate (B1203000) salts. wikipedia.orglbl.gov The specific properties of the resulting salt, such as its stability and solubility, are determined by the nature of this counter-ion.

Table 2: Acid Dissociation Constants (pKa) for (S)-Nicotine at 25°C

| Ionizable Group | pKa Value | Predominant Species at pH 7.3 | Reference |

|---|---|---|---|

| Pyridine Nitrogen | ~2.85-3.0 | Unprotonated | researchgate.net |

| Pyrrolidine Nitrogen | ~7.89-8.1 | Protonated ((S)-nicotinium(1+)) | researchgate.net |

Synthesis of Isotopically Labeled (S)-Nicotinium(1+) for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and the dynamics of ligand-receptor binding. The synthesis of isotopically labeled (S)-nicotinium(1+) involves incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure.

The labeling can be achieved by introducing the isotope during the synthesis of (S)-nicotine. A common strategy is to perform the final N-methylation step on (S)-nornicotine using an isotopically labeled methylating agent. For example, reacting (S)-nornicotine with iodomethane-¹³C (¹³CH₃I) or iodomethane-d₃ (CD₃I) yields (S)-nicotine specifically labeled at the N-methyl group. researchgate.net

Alternatively, labels can be incorporated into the ring structures. This is more complex and requires starting the synthesis with labeled precursors. For instance, using isotopically labeled nicotinic acid derivatives could introduce ¹³C or ¹⁵N into the pyridine ring. wikipedia.org Once the labeled (S)-nicotine is synthesized, it is protonated using the methods described previously to yield the corresponding labeled (S)-nicotinium(1+) cation. These labeled molecules can then be traced and distinguished from their non-labeled counterparts in complex biological systems using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Common Isotopes for Labeling (S)-Nicotinium(1+)

| Isotope | Common Labeling Position(s) | Purpose of Labeling |

|---|---|---|

| Deuterium (²H, D) | N-methyl group, Pyrrolidine ring | Mechanistic studies, Internal standard in MS analysis |

| Carbon-13 (¹³C) | N-methyl group, Pyridine or pyrrolidine backbone | Mechanistic studies, NMR structural analysis |

| Nitrogen-15 (¹⁵N) | Pyridine or pyrrolidine nitrogen | Elucidation of binding interactions and metabolic fate |

Design and Preparation of (S)-Nicotinium(1+)-Based Chemical Probes and Conjugates

To investigate the biological targets and mechanisms of action of (S)-nicotinium(1+), researchers design and synthesize chemical probes. A chemical probe is a modified version of the parent molecule that carries a reporter tag, such as a biotin (B1667282) group or a fluorescent dye, attached via a chemical linker. mdpi.com

The design of a useful probe is critical. The point of attachment for the linker on the (S)-nicotinium(1+) scaffold must be chosen carefully to minimize disruption of its native biological activity. The linker itself must be of an appropriate length and chemical nature to allow the reporter tag to be accessible without interfering with the binding of the core molecule. mdpi.com

Once a suitable derivative of (S)-nicotine with an attachment point is synthesized, it can be conjugated to various functional moieties:

Biotin Conjugates: Attaching a biotin tag creates an affinity-based probe. After incubating the probe with a cell lysate, the probe and any bound proteins can be captured using streptavidin-coated beads. This "pull-down" technique allows for the identification of binding partners. mdpi.com

Fluorescent Conjugates: Linking a fluorophore to (S)-nicotinium(1+) allows its localization within cells and tissues to be visualized using fluorescence microscopy.

Photoaffinity Labels: These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules, permanently tagging binding partners for later identification.

The synthesis of these conjugates involves standard bioconjugation chemistries, such as amide bond formation or "click" chemistry, to connect the linker-modified (S)-nicotinium(1+) to the desired reporter tag. ljmu.ac.uk

Table 4: Functional Moieties for (S)-Nicotinium(1+)-Based Chemical Probes

| Moiety | Type of Probe | Application |

|---|---|---|

| Biotin | Affinity Probe | Target identification (pull-down assays) |

| Fluorescein, Rhodamine | Fluorescent Probe | Cellular imaging and localization studies |

| Azide, Alkyne | "Click" Chemistry Handle | Versatile conjugation to various reporter tags |

| Benzophenone, Arylazide | Photoaffinity Label | Covalent labeling of binding partners |

Iii. Theoretical and Computational Chemistry of S Nicotinium 1+

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (S)-nicotinium(1+). northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which properties like structure, energy, and charge distribution can be derived. northwestern.edujics.org.br Density Functional Theory (DFT) is a commonly employed method for such calculations on molecules like nicotine (B1678760). nih.gov

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For (S)-nicotinium(1+), a key flexible bond is the one connecting the pyridine (B92270) and pyrrolidinium (B1226570) rings. The potential energy surface (PES) is a multidimensional map that represents the potential energy of the molecule as a function of its atomic coordinates. longdom.org Minima on this surface correspond to stable conformers.

Computational studies on the related molecule, nicotine, have shown that the PES along the dihedral angle connecting the two rings is characterized by two distinct low-energy minima, separated by significant energy barriers. nih.govresearchgate.net These stable conformers are often distinguished by the relative orientation of the two rings. Gas electron diffraction studies, supported by theoretical calculations, have identified two main conformers for neutral nicotine where the pyridine ring is in an equatorial position relative to the pyrrolidine (B122466) ring. researchgate.net The protonation of the pyrrolidine nitrogen in (S)-nicotinium(1+) influences the electrostatic interactions within the molecule, which can, in turn, affect the relative energies and populations of these conformers.

| Energy Barriers | The energy required to rotate from one stable conformer to another. | Determines the rate of interconversion between conformers. nih.gov |

(S)-nicotinium(1+) is the conjugate acid of (S)-nicotine. nih.govebi.ac.uk Nicotine has two nitrogen atoms that can be protonated: the sp2-hybridized nitrogen in the pyridine ring and the sp3-hybridized nitrogen in the pyrrolidine ring. Theoretical and experimental studies have conclusively shown that the preferred site of protonation depends on the environment.

In the gas phase, the pyridine nitrogen is the more basic site, meaning protonation preferentially occurs there. researchgate.net However, in aqueous solution, the order of basicity is reversed. The presence of just a few water molecules is sufficient to stabilize the proton on the pyrrolidine nitrogen. researchgate.net Therefore, in biological systems and at physiological pH 7.3, (S)-nicotinium(1+) exists with the positive charge localized on the pyrrolidinium ring. nih.govebi.ac.uk

The acidity of the protonated forms is quantified by the acid dissociation constant (pKa). The pKa values for (S)-nicotine have been determined experimentally. The first protonation (formation of (S)-nicotinium(1+)) occurs at the more basic pyrrolidine nitrogen, while the second protonation (on the pyridine nitrogen) occurs at a much lower pH. researchgate.net

Table 2: Experimentally Determined pKa Values for (S)-Nicotine at Various Temperatures

| Temperature (°C) | pKa (Pyrrolidine N) | pKa (Pyridine N) |

|---|---|---|

| 20 | 8.07 | 2.96 |

| 25 | 7.89 | 2.85 |

| 30 | 7.83 | 2.84 |

| 40 | 7.57 | 2.74 |

Data sourced from a study using electronic circular dichroism spectrometric titration. researchgate.net

Solvation, the interaction between a solute and the surrounding solvent, significantly impacts the properties of charged molecules like (S)-nicotinium(1+). The solvent, typically water in biological contexts, plays a crucial role in stabilizing the charged state of the molecule through electrostatic interactions. nih.gov

As noted previously, solvation is the primary reason for the shift in protonation preference from the pyridine nitrogen in the gas phase to the pyrrolidine nitrogen in solution. researchgate.net Computational models that include solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), demonstrate that hydrogen bonding between water and the protonated pyrrolidinium group provides substantial stabilization. nih.gov This stabilization outweighs the intrinsic gas-phase basicity of the pyridine nitrogen. Solvation also influences the molecule's conformational preferences, as different conformers may present different surfaces for interaction with the solvent, thereby altering their relative stabilities. coresta.org

Molecular Dynamics (MD) Simulations of (S)-Nicotinium(1+) in Aqueous and Biomolecular Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. jics.org.br For (S)-nicotinium(1+), MD simulations are invaluable for studying its dynamic properties in solution and its interactions within complex biological environments like protein binding pockets. nih.govnih.gov

While QM calculations can identify stable conformers, MD simulations reveal how the molecule explores its conformational space over time. nih.govnih.gov These simulations track the trajectories of all atoms, showing the dynamic transitions between different conformations. msu.eduelifesciences.org

For (S)-nicotinium(1+) in aqueous solution, MD simulations show constant fluctuations in bond lengths, bond angles, and dihedral angles. nih.gov The rotation around the bond linking the two rings is a key dynamic event, allowing the molecule to switch between its major conformational states. The frequency and pathways of these interconversions can be analyzed to understand the flexibility of the molecule and the energy barriers separating different conformers. ucr.edu The simulation can also reveal the structure and dynamics of the surrounding water molecules, showing how they form a hydration shell that moves with the solute. nih.gov

In a biological context, (S)-nicotinium(1+) often functions by binding to specific protein receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov MD simulations are a powerful tool to study the behavior of the ligand once it is inside the protein's binding pocket. mdpi.com

Simulations of nicotine bound to the acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, show that the ligand's translational and rotational motion (diffusion and orientation) is significantly restricted by the pocket's architecture. nih.gov The ligand forms specific interactions, such as hydrogen bonds and cation-π interactions, with amino acid residues lining the pocket. These interactions hold the ligand in a preferred orientation, or "pose," which is critical for receptor activation. The simulations also highlight the dynamic nature of these interactions, with the ligand constantly making and breaking contacts with the protein and with water molecules that are often present within the binding site. nih.gov This dynamic behavior is essential for the processes of ligand binding, receptor activation, and eventual unbinding. arxiv.orgfu-berlin.denih.gov

Molecular Docking and Binding Free Energy Calculations for Ligand-Receptor Interactions

Computational methods such as molecular docking and binding free energy calculations are powerful tools for investigating the interactions between a ligand, like (S)-nicotinium(1+), and its biological targets at a molecular level. These in silico techniques provide detailed insights into how the ligand binds to a receptor and the strength of this interaction, guiding further experimental studies and rational drug design. (S)-nicotinium(1+), the biologically active form of nicotine at physiological pH, has been the subject of numerous computational studies to elucidate its binding mechanisms with various proteins.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This predicted orientation is referred to as the binding mode. Following docking, various computational methods can be used to estimate the binding affinity, which is a measure of the strength of the interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are utilized to calculate the binding free energy, offering a more quantitative prediction of affinity. nih.govnih.gov

Studies have explored the interaction of (S)-nicotinium(1+) with several key biological macromolecules.

Nicotinic Acetylcholine Receptors (nAChRs) : As the primary target of nicotine, nAChRs have been extensively studied. Docking simulations on the α4β2 nAChR subtype reveal that the protonated N-methylpyrrolidine moiety of (S)-nicotinium(1+) is crucial for binding. nih.gov A key interaction is the π-cation bond formed between the positively charged nitrogen of the pyrrolidine ring and the aromatic side chain of a conserved tryptophan residue (α4W156) within the receptor's binding site. mdpi.comnih.gov The pyridine nitrogen atom is also predicted to form a water-mediated hydrogen bond with the protein backbone. nih.gov

Acetylcholinesterase (AChE) : This enzyme is critical in the nervous system. Computer simulations indicate that (S)-nicotine binds to a major site on AChE, primarily within the cavities enclosed by the active sites. nih.govrsc.org The binding strength is considered relatively weak, with a calculated association constant (Ka) of 80.06 L mol−1. nih.govrsc.org

Glutathione S-transferase pi 1 (GSTP1) : This enzyme is involved in detoxification. A molecular docking study of nicotine with GSTP1 reported a strong and stable binding affinity, with a docking score of -7.1 kcal/mol. tujns.org

Acetylcholine Binding Protein (AChBP) : A structural homolog to the ligand-binding domain of nAChRs, AChBP is often used as a model system. Binding free energy calculations for the charged form of nicotine with AChBP have been performed using methods like MM/PBSA to quantitatively assess the binding strength. nih.gov

The following table summarizes the predicted binding affinities and computational methods used in studies of (S)-nicotinium(1+) and related forms with various biological targets.

| Biological Macromolecule | Computational Method | Predicted Binding Affinity/Metric | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Fluorescence Spectroscopy & Computer Simulation | Ka = 80.06 L mol−1 | nih.govrsc.org |

| Glutathione S-transferase pi 1 (GSTP1) | Molecular Docking | -7.1 kcal/mol (Docking Score) | tujns.org |

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Molecular Docking | Qualitative (Focus on interaction modes) | mdpi.com |

| Acetylcholine Binding Protein (AChBP) | MM/PBSA, FEP | Quantitative ΔG calculation | nih.gov |

Ligand-protein interaction profiling details the specific non-covalent interactions that stabilize the ligand within the binding pocket of the receptor. These interactions are fundamental to molecular recognition and binding affinity. For (S)-nicotinium(1+), a variety of interaction types have been identified through computational analyses.

π-Cation Interactions : This is a dominant interaction for (S)-nicotinium(1+), particularly with nAChRs. The positive charge on the pyrrolidinium ring interacts favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan and tyrosine. nih.govmdpi.com For example, a π-cation interaction with residue α4W156 is a key anchoring point in the α4β2 nAChR. mdpi.com

Hydrogen Bonding : Hydrogen bonds play a significant role in the binding of (S)-nicotinium(1+). In the interaction with AChE, hydrogen bonding is identified as one of the main driving forces. nih.govrsc.org Additionally, studies on nAChRs suggest that the pyridine nitrogen can form a hydrogen bond with the receptor, often mediated by a water molecule. nih.gov

Hydrophobic Interactions : The nonpolar parts of the (S)-nicotinium(1+) molecule interact favorably with hydrophobic pockets within the receptor. In the case of GSTP1, interactions are primarily hydrophobic, involving Pi-alkyl bonds with residues such as PHE9, ARG14, and ILE105. tujns.org

Pi-Sigma Interactions : A specific type of hydrophobic interaction observed between (S)-nicotinium(1+) and GSTP1 involves a Pi-sigma bond with the residue TYR109, contributing to the stability of the complex. tujns.org

The table below provides a detailed profile of the interactions between (S)-nicotinium(1+) and specific amino acid residues in its target proteins.

| Biological Macromolecule | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | α4W156 | π-Cation | mdpi.com |

| Conserved Aromatic Residues | Stabilization of protonated N-methylpyrrolidine | nih.gov | |

| Acetylcholinesterase (AChE) | Active Site Cavity Residues | Van der Waals | nih.govrsc.org |

| Hydrogen Bonding | nih.govrsc.org | ||

| Glutathione S-transferase pi 1 (GSTP1) | TYR109 | Pi-Sigma | tujns.org |

| PHE9, ARG14 | Pi-Alkyl | tujns.org | |

| ILE105 | Pi-Alkyl | tujns.org |

Iv. Advanced Spectroscopic and Analytical Characterization of S Nicotinium 1+

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural and dynamic characterization of molecules in solution. In the context of (S)-nicotinium(1+), NMR has furnished indispensable insights into its conformational preferences and intermolecular interactions.

Elucidation of Solution-State Conformations and Dynamics

The molecular architecture of (S)-nicotinium(1+) comprises a pyridine (B92270) and a pyrrolidinium (B1226570) ring linked by a carbon-carbon single bond. nih.gov Torsional rotation about this bond gives rise to a spectrum of conformational isomers. In its protonated state, the N-methyl group on the pyrrolidinium ring can adopt either a cis or trans orientation relative to the pyridine ring. The pyrrolidine (B122466) ring itself predominantly assumes an envelope or twisted conformation. researchgate.net The relative orientation of the pyridine and pyrrolidinium rings is a critical determinant of the molecule's biological efficacy.

Research has demonstrated that the conformational dynamics of (S)-nicotinium(1+) are intricate and susceptible to the influence of the surrounding solvent medium. researchgate.net In aqueous solutions, a dynamic equilibrium exists among various conformers. The most populated conformer is generally characterized by a perpendicular arrangement of the pyridine and pyrrolidinium rings. Solid-state NMR (ssNMR) has also proven to be a powerful tool for investigating the structure and molecular dynamics of complex polymers and other solid materials. nih.govnsf.govmdpi.com While high-resolution NMR is preeminent for analyzing solution conformations, ssNMR provides complementary information on solid-state structures. ias.ac.incore.ac.uk

pH-Dependent Chemical Shifts for Protonation State Validation

The chemical shifts of protons within the (S)-nicotinium(1+) molecule, especially those affixed to the pyridine ring, exhibit marked sensitivity to the pH of the solution. bmrb.ioresearchgate.net Variations in pH modulate the protonation states of the pyridine nitrogen (pKa ≈ 3.1) and the pyrrolidine nitrogen (pKa ≈ 8.0). nih.gov This alteration in protonation leads to substantial shifts in the corresponding NMR signals. The monitoring of these chemical shifts as a function of pH serves as an unambiguous method for validating the molecule's protonation state. For example, the protonation of the pyridine nitrogen at acidic pH induces a downfield shift in the pyridine proton signals, a consequence of the enhanced electron-withdrawing character of the now positively charged nitrogen atom. This phenomenon allows for the precise determination of ionization constants through the analysis of titration curves. researchgate.net

Table 1: Representative pH-Dependent ¹H NMR Chemical Shifts (δ) for (S)-Nicotinium(1+) This interactive table provides illustrative chemical shift values that demonstrate the effect of pH on the proton signals of (S)-nicotinium(1+). Note that actual values may vary depending on experimental conditions such as temperature and solvent.

| Proton | Chemical Shift at pH < 3 (ppm) | Chemical Shift at pH > 8 (ppm) |

| Pyridine H2' | ~8.9 | ~8.5 |

| Pyridine H4' | ~8.2 | ~7.7 |

| Pyridine H5' | ~7.8 | ~7.3 |

| Pyridine H6' | ~8.9 | ~8.5 |

| N-CH₃ | ~2.8 | ~2.2 |

Ligand-Receptor Binding Interactions via NMR Chemical Shift Perturbations

NMR spectroscopy is an invaluable tool for characterizing the interactions between ligands and their biological receptors. biorxiv.orgresearchgate.net The binding of (S)-nicotinium(1+) to a receptor, such as a nicotinic acetylcholine (B1216132) receptor (nAChR), alters its local chemical environment. These alterations manifest as perturbations in the NMR chemical shifts of both the ligand and the receptor. nih.govnih.govwhiterose.ac.uk The analysis of these chemical shift perturbations (CSPs) allows for the identification of the specific protons involved in the binding event and facilitates the mapping of the binding interface. biorxiv.orgresearchgate.net This information is of paramount importance for elucidating the molecular underpinnings of molecular recognition and for the rational design of novel therapeutic agents targeting these receptors.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are exceptionally well-suited for the study of chiral molecules like (S)-nicotinium(1+). rsc.orgnih.gov These methods provide detailed information regarding the stereochemistry and conformational properties of the molecule.

Stereochemical Confirmation and Conformational Transitions

Circular Dichroism (CD) spectroscopy quantifies the differential absorption of left and right circularly polarized light. mgcub.ac.inbbk.ac.uk The resulting CD spectrum of (S)-nicotinium(1+) is exquisitely sensitive to both its absolute configuration and its conformation in solution. chiralabsxl.com The sign and magnitude of the CD bands can be employed to unequivocally confirm the (S)-stereochemistry of the molecule. chiralabsxl.com Moreover, alterations in the CD spectrum can signal conformational transitions that are induced by changes in the molecular environment, such as variations in solvent polarity or temperature. researchgate.net

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared radiation. researchgate.netnih.govmdpi.com VCD offers a higher degree of structural detail compared to electronic CD as it probes the molecule's vibrational transitions. The VCD spectrum of (S)-nicotinium(1+) is highly sensitive to its conformation, with distinct conformers exhibiting unique VCD signatures. researchgate.netnih.gov By comparing experimentally obtained VCD spectra with theoretical spectra calculated for various possible conformations, the predominant solution-state conformation can be determined with a high degree of confidence. researchgate.netnih.gov

Induced CD upon Biomolecular Complex Formation

When a chiral molecule such as (S)-nicotinium(1+) binds to a larger biomolecule, for instance, a protein receptor, an induced CD spectrum can be observed. mdpi.comnih.gov This induced CD originates from the interaction of the chromophores of (S)-nicotinium(1+) with the chiral milieu of the receptor's binding site. mdpi.com The induced CD signal can be significantly more intense than the intrinsic CD of the small molecule and provides valuable insights into the binding event. The sign and magnitude of the induced CD bands can be utilized to probe the geometry of the binding pocket and the orientation of the ligand within the biomolecular complex. This technique represents a powerful approach for the investigation of ligand-receptor interactions in solution. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of (S)-nicotinium(1+). These methods detect the characteristic vibrations of chemical bonds, which are sensitive to the molecule's conformation and its local environment. spectroscopyonline.com While IR absorption measures the direct interaction of molecules with infrared light, Raman spectroscopy involves the inelastic scattering of higher-energy photons. spectroscopyonline.com The two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

The IR and Raman spectra of (S)-nicotinium(1+) provide a unique "molecular fingerprint," allowing for its identification. mjcce.org.mk The spectra are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds, such as C-H, C-C, C=C, and C-N.

A critical aspect revealed by vibrational spectroscopy is the nature of hydrogen bonding. khanacademy.org In salts and complexes of (S)-nicotinium(1+), the protonated pyrrolidinium nitrogen acts as a hydrogen bond donor. nih.govajrconline.org Studies on related nicotinium compounds, such as nicotinium picrate, have identified strong N-H···O hydrogen bonds, which significantly influence the vibrational frequencies. ajrconline.org For instance, a medium band observed around 3071 cm⁻¹ in the IR spectrum of a nicotinium salt was attributed to a strong C-H stretching vibration involved in a hydrogen bond. ajrconline.org The formation of these intermolecular interactions, including N-H···O and C-H···O bonds, stabilizes the crystal structure and links cations with anions. ajrconline.orgresearchgate.net The strength and geometry of these hydrogen bonds can be inferred from shifts in the corresponding stretching and bending frequencies. Hydrogen bonds are a specific type of dipole-dipole interaction occurring between a hydrogen atom in a polar bond (like N-H) and a highly electronegative atom such as oxygen. khanacademy.orgyoutube.com

Table 1. Characteristic Vibrational Modes for (S)-Nicotinium(1+) and Related Compounds.

The vibrational spectrum of (S)-nicotinium(1+) is highly sensitive to its surrounding environment. Factors such as the counter-ion in a salt, the solvent, or binding to a biological macromolecule can induce significant spectral shifts. mdpi.com For example, a study on the interaction of nicotine (B1678760) with high-density lipoprotein (HDL) showed that its incorporation into the lipid monolayer altered the vibration modes in both the lipid and protein domains of the particle. srce.hr Specifically, changes were observed in the skeletal C-C stretching bands and methylene (B1212753) rocking vibrations, indicating conformational changes in the acyl chains of the lipids upon nicotine embedment. srce.hr Similarly, theoretical studies have shown that molecular vibrations can be influenced by electric and magnetic fields, suggesting that the local electromagnetic environment can affect the spectral properties. arxiv.orgresearchgate.net This sensitivity allows vibrational spectroscopy to be used as a probe for studying the interactions of (S)-nicotinium(1+) in complex systems.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). msu.edu In the context of (S)-nicotinium(1+), it is particularly valuable for analyzing its fragmentation patterns and for tracing its metabolic transformations through isotopic labeling. wikipedia.org

In mass spectrometry, (S)-nicotinium(1+), the protonated form of nicotine, is the molecular ion observed. When subjected to energy, this ion fragments in a predictable manner, providing structural information. wikipedia.org The fragmentation of organic molecules, particularly amines, often involves cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org

For (S)-nicotinium(1+), the positive charge is localized on the pyrrolidine nitrogen. Common fragmentation pathways are initiated from this charge site. The fragmentation pattern is key to identifying the molecule and its metabolites in complex mixtures. nih.gov

Table 2. Common Mass Fragments of Protonated Nicotine ((S)-Nicotinium(1+)).

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.orgfrontiersin.org By replacing one or more atoms in (S)-nicotine with a heavier, non-radioactive isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N)), researchers can follow the labeled molecule through complex metabolic pathways using mass spectrometry. creative-proteomics.comnih.gov The mass spectrometer can distinguish between the labeled and unlabeled molecules and their metabolites due to the mass difference. nih.gov

This approach has been crucial in elucidating the mechanisms of nicotine metabolism. For instance, studies using deuterium-labeled (S)-nicotine have investigated the stereochemical course of its oxidation by cytochrome P450 enzymes. nih.gov By examining the oxidation of diastereomers of (S)-nicotine labeled with deuterium at the 5' position, it was found that P450 enzymes stereoselectively abstract the 5'-hydrogen atom that is trans to the pyridine ring. nih.gov Such experiments provide detailed mechanistic insights into enzyme-catalyzed reactions that would be difficult to obtain otherwise, helping to map the intricate biochemical pathways involved in the transformation of (S)-nicotinium(1+). biorxiv.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of (S)-Nicotinium(1+) Complexes

Determining the three-dimensional structure of (S)-nicotinium(1+) in its solid state or when bound to biological targets provides definitive information about its conformation and intermolecular interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. wikipedia.orgmdpi.com

X-ray crystallography is used to determine the precise atomic and molecular structure of a crystal. wikipedia.orglibretexts.org For a small molecule like (S)-nicotinium(1+), this involves forming a crystalline salt with a suitable counter-ion. A study of (S)-nicotinium 2,6-dihydroxybenzoate, for example, successfully determined its crystal structure using single-crystal X-ray diffraction. researchgate.net This analysis revealed the exact bond lengths, angles, and the intricate network of hydrogen bonds that stabilize the crystal lattice. researchgate.net Such data provides an unambiguous depiction of the molecule's solid-state conformation.

Table 3. Illustrative Crystallographic Data for an (S)-Nicotinium(1+) Salt. (Note: Unit cell parameters are illustrative as the specific values from the reference were not provided in the abstract).

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large biomolecular complexes in a near-native state. nih.gov This technique is particularly suited for studying the interaction of (S)-nicotinium(1+) with its biological targets, such as nicotinic acetylcholine receptors (nAChRs). For instance, cryo-EM has been used to solve the structures of the human α7 nicotinic receptor in complex with various ligands, including nanobodies that act as modulators. nih.gov While a structure with (S)-nicotinium(1+) itself might be challenging due to its small size and potentially transient binding, these studies demonstrate the power of cryo-EM to reveal the binding pockets and conformational changes in the receptor upon ligand interaction. nih.govfrontiersin.orgelifesciences.org This information is invaluable for understanding the molecular basis of receptor activation and for structure-based drug design. frontiersin.org

Determination of Solid-State Structures of (S)-Nicotinium(1+) Salts

The crystallization of (S)-nicotine with various generally recognized as safe (GRAS) salt formers has been shown to be an effective strategy for creating stable, crystalline materials with tunable thermal properties. mdpi.comacs.org The protonation of the (S)-nicotine molecule typically occurs at the more basic pyrrolidine nitrogen (pKa ≈ 8.02) rather than the pyridine nitrogen (pKa ≈ 3.12). mdpi.com This selective protonation to form the (S)-nicotinium(1+) cation is a key feature in the formation of these salts.

Several salts of (S)-nicotinium(1+) have been structurally characterized, including those formed with gentisic acid, tartaric acid, and 2,6-dihydroxybenzoic acid.

(S)-Nicotinium Gentisate : This 1:1 salt crystallizes from methanol. The formation of the salt is confirmed by the location of the transferred proton near the pyrrolidine nitrogen. A significant hydrogen bonding interaction occurs between the carboxylate of the gentisate anion and the protonated pyrrolidine nitrogen of the (S)-nicotinium(1+) cation. mdpi.com

(S)-Nicotinium Tartrate Salts : The use of enantiopure tartaric acid isomers results in salts with distinct crystal structures and properties. (S)-nicotinium bis-d-(−)-tartrate and (S)-nicotinium bis-l-(+)-tartrate dihydrate have been synthesized. acs.orgresearchgate.net In the d-tartrate salt, the (S)-nicotinium(1+) moieties are doubly protonated and act as bridges between infinite chains of tartrate molecules. acs.orgsemanticscholar.org The asymmetric unit of the l-tartrate salt contains two (S)-nicotinium(1+) molecules, four tartrate anions, and four water molecules, forming a complex hydrogen-bonding network. acs.orgresearchgate.net

(S)-Nicotinium 2,6-Dihydroxybenzoate : This salt exhibits a temperature-dependent single-crystal-to-single-crystal phase transition. rsc.org At 293 K, it crystallizes in the monoclinic space group P2_1. The structure is characterized by a strong hydrogen bond between the protonated nicotinium and the carboxylate group of the anion. Upon cooling to 90 K, the crystal undergoes a phase transition, also to the P2_1 space group but with a near doubling of the unit cell volume due to symmetry-breaking translations and rotations of the constituent ions. rsc.org

These studies demonstrate that crystal engineering of (S)-nicotinium(1+) salts allows for the modulation of their physical properties, such as melting point and stability, through the careful selection of the counter-ion (salt former). mdpi.comacs.org

| (S)-Nicotinium(1+) Salt | Stoichiometry (Nicotinium:Anion) | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Gentisate | 1:1 | Not specified | Not specified | Hydrogen bonding between the pyrrolidinyl nitrogen of nicotinium and the carboxylate of gentisate. | mdpi.com |

| bis-d-(−)-Tartrate | 1:2 | Not specified | Not specified | Doubly protonated nicotinium acts as a bridge between infinite C11(7) chains of tartrate molecules. | acs.orgresearchgate.net |

| bis-l-(+)-Tartrate Dihydrate | 1:2 | Not specified | Not specified | Asymmetric unit contains two nicotinium dications, four tartrate monoanions, and four water molecules. Asymmetric units stack to form columns. | acs.orgresearchgate.netsemanticscholar.org |

| 2,6-Dihydroxybenzoate (293 K) | 1:1 | Monoclinic | P21 | Hydrogen-bonded ion pairs form columns. Exhibits a reversible phase transition upon cooling. | rsc.org |

| 2,6-Dihydroxybenzoate (90 K) | 1:1 | Monoclinic | P21 | Unit cell volume approximately doubles compared to the high-temperature phase due to symmetry breaking. | rsc.org |

Structural Elucidation of Ligand-Receptor Complexes

The biological effects of (S)-nicotinium(1+) are mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. frontiersin.orgmdpi.com Understanding the structural basis of this interaction at an atomic level is crucial for rational drug design. X-ray crystallography of nAChRs or their homologous acetylcholine-binding proteins (AChBPs) in complex with ligands like (S)-nicotinium(1+) has provided invaluable insights into the binding mechanism. mdpi.comspringernature.comnih.gov

The ligand-binding pocket of nAChRs is located at the interface between two adjacent subunits, typically an alpha (α) and a non-alpha subunit. frontiersin.orgmdpi.com This pocket is lined with several highly conserved aromatic amino acid residues. mdpi.com The X-ray structure of the human α4β2 nAChR, a key subtype involved in nicotine addiction, bound to nicotine has been determined, revealing critical ligand-receptor interactions. mdpi.comosti.gov

Key interactions between (S)-nicotinium(1+) and the nAChR binding site include:

Cation-π Interaction : The defining interaction is a cation-π bond between the positively charged nitrogen of the (S)-nicotinium(1+) pyrrolidine ring and the electron-rich aromatic side chain of a conserved tryptophan residue (Trp147 in loop B of the α subunit, or Trp156 in the α4 subunit). frontiersin.orgmdpi.comosti.gov This interaction is fundamental for anchoring the agonist within the binding pocket.

Hydrogen Bonding : A hydrogen bond is typically formed between the proton on the pyrrolidine nitrogen and the backbone carbonyl oxygen of the same tryptophan residue (Trp156). osti.gov This further stabilizes the bound conformation of the ligand.

Van der Waals Contacts : The pyridine ring of the (S)-nicotinium(1+) cation engages in Van der Waals interactions with an "aromatic box" of residues from different loops of the binding site, including tyrosines and other tryptophans. osti.gov Specifically, residues such as Trpβ57, Tyr100, and Tyr204 contribute to the binding affinity through these interactions. osti.gov

Molecular modeling and computational studies, based on crystal structures, have further dissected these interactions. nih.govnih.gov These models show that the specific composition of amino acid residues in the binding pocket across different nAChR subtypes is a primary determinant of ligand selectivity. nih.gov The structural elucidation of these complexes confirms that (S)-nicotinium(1+) binds in a protonated state at the pyrrolidine nitrogen, facilitating the critical cation-π and hydrogen bonding interactions necessary for receptor activation. osti.gov

| Interaction Type | (S)-Nicotinium(1+) Moiety Involved | Key Receptor Residue (α4β2 Subtype) | Binding Pocket Loop | Reference |

|---|---|---|---|---|

| Cation-π Interaction | Protonated Pyrrolidine Nitrogen | α4-Trp156 | Loop B | frontiersin.orgmdpi.comosti.gov |

| Hydrogen Bond | Proton on Pyrrolidine Nitrogen | Backbone C=O of α4-Trp156 | Loop B | osti.gov |

| Van der Waals / Hydrophobic | Pyridine Ring | β2-Trp57 | Loop D | osti.govosti.gov |

| Van der Waals / Hydrophobic | Pyridine Ring | α4-Tyr100 | Loop A | osti.govosti.gov |

| Van der Waals / Hydrophobic | Pyridine Ring | α4-Tyr204 | Loop C | osti.govosti.gov |

V. Molecular Recognition and Interaction with Biological Macromolecules Mechanistic Focus

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Activation Mechanisms

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for fast neurotransmission in both the central and peripheral nervous systems. frontiersin.orgwikipedia.org These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central pore. mdpi.com The binding of agonists, such as (S)-nicotinium(1+), to nAChRs triggers a conformational change that opens this pore, allowing cations like sodium, potassium, and calcium to flow into the cell. nih.govsigmaaldrich.com This ion flow leads to membrane depolarization and the generation of an electrical signal. nih.gov The sustained presence of an agonist leads to a desensitized state, where the receptor is closed but the agonist remains bound. mdpi.com

Orthosteric and Allosteric Site Interactions

The primary binding site for agonists like acetylcholine and nicotine (B1678760) on nAChRs is known as the orthosteric site. plos.org This site is located at the interface between two of the five subunits in the extracellular domain of the receptor. frontiersin.org Specifically, in heteromeric nAChRs, the principal face of the binding pocket is on an α subunit, while the complementary face is on the adjacent non-α subunit. frontiersin.org The cationic nitrogen of the (S)-nicotinium(1+) ion is a key component of the nicotinic pharmacophore and binds to the principal component of the agonist-binding site on the α subunit. nih.gov The hydrogen bond acceptor, the pyridine (B92270) nitrogen in the case of nicotine, interacts with the complementary non-α subunit. nih.gov

In addition to the orthosteric site, nAChRs possess allosteric sites that are topographically distinct from the agonist-binding site. plos.orgunimib.it Ligands that bind to these allosteric sites can modulate the receptor's function without directly causing channel opening themselves. frontiersin.org Positive allosteric modulators (PAMs) can enhance the response to an orthosteric agonist, while negative allosteric modulators (NAMs) can inhibit it. frontiersin.orgmdpi.com These allosteric sites can be located in various domains of the receptor, including the extracellular domain, the transmembrane domain, and at the interface between subunits. unimib.itunimi.it For instance, certain neurosteroids and lipids can modulate nAChR function by interacting with sites within the transmembrane domain. unimib.it

Subtype Selectivity and Agonist/Antagonist Properties at the Molecular Level

The nAChR family is highly diverse, with multiple α (α2-α10) and β (β2-β4) subunits identified in the mammalian brain. nih.gov These subunits can assemble in various combinations to form a wide array of nAChR subtypes with distinct pharmacological and biophysical properties. nih.gov The most prevalent subtypes in the brain are the α4β2* and α7 nAChRs, where the asterisk indicates the potential presence of other subunits. sigmaaldrich.com

(S)-nicotinium(1+), the active form of nicotine, exhibits selectivity for different nAChR subtypes. It has a particularly high affinity for the α4β2 subtype, which constitutes the majority of high-affinity nicotine binding sites in the brain. frontiersin.orgresearchgate.net Its affinity for α7 receptors is significantly lower. researchgate.net The subunit composition of the receptor plays a critical role in determining its sensitivity to agonists and antagonists. nih.gov For example, the α4β2 nAChR exists in different stoichiometries, such as (α4)2(β2)3 and (α4)3(β2)2, which have different sensitivities to nicotine.

At the molecular level, the agonist or antagonist properties of a ligand are determined by the specific conformational changes it induces upon binding. Agonists stabilize the open state of the channel, while antagonists may bind without causing the necessary conformational shift for channel opening, or they may stabilize a closed or desensitized state. frontiersin.org For instance, nicotine acts as an agonist at most nAChR subtypes but can act as an antagonist at homomeric α9 and heteromeric α9α10 receptors. researchgate.net

| nAChR Subtype | Affinity/Potency of (S)-Nicotinium(1+) | Reference |

|---|---|---|

| α4β2 | High affinity (Ki ~ 1.0 nM) | frontiersin.orgresearchgate.net |

| α7 | Low affinity (EC50 ~ 500 µM) | researchgate.net |

| α9 (homomeric) | Antagonist activity | researchgate.net |

| α9α10 (heteromeric) | Antagonist activity | researchgate.net |

Conformational Changes in Receptors Induced by (S)-Nicotinium(1+) Binding

The binding of an agonist like (S)-nicotinium(1+) to the orthosteric site initiates a series of conformational changes that propagate from the extracellular domain to the transmembrane domain, ultimately leading to the opening of the ion channel. elifesciences.org This process involves transitions between several distinct functional states, including a resting (closed), an open, and one or more desensitized (closed) states. frontiersin.org

Upon initial binding, the agonist stabilizes the open state of the receptor. frontiersin.org Molecular dynamics simulations suggest a "weak-to-strong" binding transition. elifesciences.org This process may begin with a rotation of the ligand within the binding pocket, followed by a downward movement of a flexible "loop C" region of the receptor. elifesciences.org These movements lead to a more compact and stable binding cavity, increasing the affinity for the agonist and triggering the allosteric transition that opens the channel gate, which is located approximately 60 Å away in the transmembrane domain. elifesciences.org

Prolonged or repeated exposure to the agonist leads to receptor desensitization. wikipedia.org This involves a transition to a different closed conformation where the receptor has a high affinity for the agonist, but the channel is non-conducting. mdpi.com The rate of desensitization varies between nAChR subtypes, with α7 nAChRs desensitizing very rapidly. mdpi.com

Mutagenesis Studies of Receptor Binding Domains

Site-directed mutagenesis has been a powerful tool for identifying the specific amino acid residues that are critical for ligand binding and receptor function. nih.govplos.org These studies have largely confirmed the structural models of the nAChR binding site derived from cryo-electron microscopy and the crystal structures of acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR extracellular domain. sigmaaldrich.complos.org

Mutagenesis studies have highlighted the importance of conserved aromatic residues in the binding pocket for interacting with the cationic head of agonists through cation-π interactions. frontiersin.org For example, replacing key residues in the binding loops (A, B, and C on the principal face; D, E, and F on the complementary face) can dramatically alter agonist and antagonist affinity and efficacy. nih.gov

Studies on the complementary, non-α subunit have been particularly insightful. Backbone mutagenesis, where an amide bond in the protein backbone is replaced with an ester bond, has been used to probe for hydrogen bonding interactions. nih.gov These experiments have confirmed a crucial hydrogen bond between the pyridine nitrogen of nicotine and the backbone NH of a conserved leucine (B10760876) residue in the β2 subunit of the neuronal α4β2 nAChR. nih.gov Interestingly, the functional relevance of some predicted hydrogen bonds can vary between different nAChR subtypes and for different ligands, emphasizing the need for functional validation of structural models. nih.gov

Enzymatic Metabolism and Biotransformation Pathways (In Vitro/Mechanistic)

The biotransformation of (S)-nicotinium(1+) is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). wikipedia.org These are heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and toxins. wikipedia.orgnews-medical.net In humans, CYP enzymes are most abundant in the liver. news-medical.net

Interaction with Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B1, CYP101)

Several CYP enzymes are involved in the metabolism of nicotine.

CYP2A6 : This is the principal enzyme responsible for the metabolic clearance of nicotine in humans. unair.ac.idresearchgate.net It catalyzes the conversion of nicotine to cotinine (B1669453), a major metabolite. medchemexpress.com The activity of CYP2A6 can vary significantly among individuals due to genetic polymorphisms, which can in turn affect smoking behaviors and dependence. unair.ac.id Genetic variations in CYP2A6 that lead to slower nicotine metabolism have been observed. unair.ac.id

CYP2B1/CYP2B6 : While CYP2A6 is the primary enzyme, other CYPs also contribute to nicotine metabolism. Studies in rats have shown that CYP2B1 is involved in nicotine metabolism and can be induced by substances like ethanol. nih.gov The human ortholog, CYP2B6, has also been implicated, with genetic variations in CYP2B6 affecting nicotine metabolism, particularly in individuals with reduced CYP2A6 activity. nih.gov

CYP101 (P450cam) : While not a human enzyme, studies with the bacterial cytochrome P450cam (CYP101) provide mechanistic insights into how P450s can interact with nicotine. Crystallographic studies of nicotine bound to CYP101 revealed that the initial binding mode is unproductive, with the pyridine nitrogen of nicotine directly coordinating with the heme iron, which would inhibit the enzyme's catalytic activity. nih.gov However, upon reduction of the heme iron and binding of a molecular oxygen mimic, the nicotine molecule reorients into a productive position for oxidation. nih.gov This highlights the complex dynamics of substrate binding and catalysis within the P450 active site.

| Enzyme | Role/Interaction | Key Findings | Reference |

|---|---|---|---|

| CYP2A6 | Primary metabolizing enzyme in humans | Catalyzes the conversion of nicotine to cotinine. Genetic polymorphisms significantly affect metabolic rate. | unair.ac.idresearchgate.net |

| CYP2B1 (rat) / CYP2B6 (human) | Secondary metabolizing enzyme | Contributes to nicotine metabolism. CYP2B6 variation is relevant in individuals with low CYP2A6 activity. | nih.govnih.gov |

| CYP101 (bacterial) | Mechanistic model | Demonstrates complex, redox-dependent reorientation of nicotine in the active site from an inhibitory to a productive binding mode. | nih.gov |

Role of Aldehyde Oxidase and Monoamine Oxidase B in (S)-Nicotinium(1+) Formation and Transformation

The existence of (S)-nicotine as the protonated cation, (S)-nicotinium(1+), is the result of the selective protonation of the tertiary amino group of the pyrrolidine (B122466) ring at physiological pH (pH 7.3). nih.govebi.ac.ukebi.ac.uk Its biological transformations are primarily metabolic processes involving a suite of enzymes.

Aldehyde Oxidase (AO): Aldehyde oxidase (AO) is a cytosolic enzyme that plays a critical role in the metabolic transformation of (S)-nicotine, although it does not act on the (S)-nicotinium(1+) ion directly. wikipedia.org The principal metabolic pathway for (S)-nicotine, accounting for 70–80% of its conversion in humans, leads to the formation of cotinine. nih.gov This is a two-step process initiated by cytochrome P450 2A6 (CYP2A6), which oxidizes (S)-nicotine to nicotine-Δ1′(5′)-iminium ion. nih.govresearchgate.net This iminium ion, which is an alkylating agent, exists in equilibrium with 5′-hydroxynicotine. nih.gov It is this iminium ion intermediate that serves as the substrate for aldehyde oxidase. AO catalyzes the oxidation of the nicotine-Δ1′(5′)-iminium ion to produce cotinine. nih.govresearchgate.net This enzymatic step is crucial for the clearance of nicotine. researchgate.net Research has shown that this AO-catalyzed oxidation of the iminium ion is accompanied by the production of reactive oxygen species (ROS), specifically superoxide (B77818) radical anion (O₂•−) and hydrogen peroxide, which can contribute to oxidative stress. researchgate.net

Monoamine Oxidase B (MAO-B): The role of Monoamine Oxidase B (MAO-B) in the direct transformation of (S)-nicotinium(1+) is not well established as a primary metabolic pathway. researchgate.netpharmgkb.org MAO-B is principally known for metabolizing neurotransmitters like dopamine. nih.gov However, its interaction with the broader pharmacology of tobacco use is significant. Tobacco smoke, distinct from nicotine itself, contains compounds that inhibit MAO-B activity. nih.govsci-hub.se Studies using positron emission tomography (PET) have demonstrated that smokers exhibit a marked reduction in brain MAO-B levels, by as much as 40%, compared to non-smokers. nih.govpnas.org This inhibition is not attributed to nicotine but to other chemicals in the smoke. pnas.org The reduction in MAO-B activity leads to decreased breakdown of dopamine, which is hypothesized to synergize with the effects of nicotine to enhance the reinforcing properties of smoking. nih.gov While some metabolic pathways show cooperation between MAO-B and AO for other drug molecules, where MAO-B forms an iminium intermediate that AO then oxidizes, this is not the primary described route for nicotine itself. nih.gov

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

The study of enzyme kinetics provides quantitative insight into the efficiency and mechanism of metabolic transformations involving (S)-nicotine metabolites and related enzymes. europa.eu

Aldehyde Oxidase (AO) Kinetics: The kinetic parameters for the interaction between human aldehyde oxidase and its substrate, nicotine-Δ1′(5′)-iminium ion (NI), have been characterized. In one study using purified recombinant human AO, the enzyme demonstrated high efficiency in metabolizing the iminium ion. The determined Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) highlight a high-affinity interaction and rapid turnover. researchgate.net

| Kinetic Parameter | Value |

|---|---|

| Kₘ | 2.7 ± 0.4 μM |

| Vₘₐₓ | 694 ± 24 nmol min⁻¹ mg⁻¹ protein |

The study also identified potent inhibitors of this reaction. For instance, the drug raloxifene, at a concentration of 0.5 μM, was shown to almost completely quench the generation of superoxide during the AO-catalyzed reaction, demonstrating its strong inhibitory effect on the enzyme. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition: The interaction between MAO-B and tobacco smoking is characterized primarily by inhibition. nih.govsci-hub.se Rather than (S)-nicotinium(1+) acting as a substrate, other compounds within tobacco smoke act as inhibitors of MAO-B. pnas.org This leads to a significant and persistent reduction in enzyme activity in various organs, including the brain, heart, lungs, and kidneys of smokers. nih.govpnas.org PET imaging studies have quantified this reduction, showing that MAO-B levels in the brains of active smokers are about 40% lower than in non-smokers. nih.gov This inhibition enhances the neurochemical effects of smoking by slowing the degradation of key monoamine neurotransmitters. nih.gov

Interactions with Other Neurotransmitter Receptors and Ion Channels (Mechanistic)

(S)-nicotinium(1+) exerts its primary pharmacological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). khanacademy.orgnih.gov These receptors are members of the pentameric ligand-gated ion channel (pLGIC) superfamily and are found throughout the central and peripheral nervous systems. mdpi.comnih.gov

The binding of (S)-nicotinium(1+) to the nAChR is a process of molecular recognition that occurs at a site distinct from the ion pore, characteristic of an allosteric mechanism. nih.govmdpi.com This binding event induces a conformational change in the receptor protein, causing the centrally located ion channel to open. khanacademy.org The open channel is permeable to cations, primarily Na⁺ and Ca²⁺, and to a lesser extent K⁺. The resulting influx of positive charge leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction. khanacademy.orgmdpi.com

The nAChR can exist in multiple conformational states:

Resting State (Closed): The receptor is ready to be activated but the ion channel is closed. nih.gov

Active State (Open): Upon agonist binding, the receptor transitions to this state, allowing ion flow. nih.gov

Desensitized State (Closed): Following prolonged or repeated agonist exposure, the receptor enters a refractory state where the channel is closed and the receptor has a high affinity for the agonist but is unresponsive. nih.govunige.ch

The activation of nAChRs, particularly the high-affinity heteromeric α4β2 and homomeric α7 subtypes abundant in the brain, has profound modulatory effects on the release of other neurotransmitters. mdpi.com By depolarizing presynaptic terminals, (S)-nicotinium(1+) can enhance the release of a wide array of signaling molecules, mechanistically linking the cholinergic system to many other neural circuits. mdpi.com

| Neurotransmitter | Effect of nAChR Activation on Release |

|---|---|

| Dopamine | Increased |

| Norepinephrine | Increased |

| Glutamate | Increased |

| GABA (γ-aminobutyric acid) | Increased |

| Acetylcholine | Increased (Autoregulation) |

Binding to Nucleic Acids (DNA/RNA) and Membrane Components

The interaction of (S)-nicotinium(1+) with biological macromolecules is dominated by its binding to nAChR proteins embedded in the cell membrane. mdpi.comnih.gov Direct, high-affinity binding to nucleic acids like DNA or RNA is not considered a primary mechanism of action for the (S)-nicotinium(1+) cation itself.

However, a key metabolite in the transformation pathway of (S)-nicotine, the nicotine-Δ1′(5′)-iminium ion, has been identified as a potential alkylating agent. nih.gov Alkylating agents are reactive molecules that can form covalent bonds with nucleophilic centers in other molecules. The nucleobases in DNA and RNA are rich in such nucleophilic sites. This reactivity suggests a mechanistic potential for this specific metabolite to bind to and chemically modify nucleic acids, which could contribute to long-term cellular effects.

The primary interaction with membrane components is the specific, non-covalent binding to the transmembrane nAChR protein complex. mdpi.comnih.gov Beyond this specific recognition, the cationic nature of (S)-nicotinium(1+) influences its interaction with the generally negative potential of the cell membrane surface. Studies on the retention of various organic cations, including nicotine, in the lungs of smokers have suggested common features for retaining these molecules, possibly related to the physicochemical environment of the membrane or ion-trapping mechanisms. pnas.org The interaction with membrane components is therefore defined by the highly specific binding to receptor proteins and more general electrostatic and hydrophobic interactions that facilitate its passage and distribution across biological membranes.

Supramolecular Interactions with Artificial Receptors and Host Systems

The principles of molecular recognition that govern the interaction of (S)-nicotinium(1+) with biological receptors have been applied in the field of supramolecular chemistry, where it has been studied as a guest molecule for various synthetic host systems. wikipedia.orgnih.gov This host-guest chemistry relies on a combination of non-covalent interactions, including electrostatic forces, hydrogen bonding, hydrophobic effects, and cation-π interactions. wikipedia.orgchemrxiv.org

Calixarenes as Hosts: Calixarenes, particularly water-soluble sulfonated calix pharmgkb.orgarenes, have proven to be effective artificial receptors for the (S)-nicotinium(1+) cation. chemrxiv.orgmdpi.com These macrocyclic hosts possess a hydrophobic cavity and an array of negatively charged sulfonate groups on the upper rim, making them well-suited to bind small, cationic guests. chemrxiv.orgunict.it The binding is driven by:

Electrostatic Interactions: Attraction between the positive charge of the nicotinium ion and the anionic sulfonate groups of the calixarene (B151959). mdpi.com

Hydrophobic Effect: Encapsulation of the nonpolar regions of the guest within the hydrophobic cavity of the host. chemrxiv.org

Cation-π Interactions: Interaction between the cationic charge and the electron-rich aromatic walls of the calixarene cavity. chemrxiv.org

Research involving a library of synthesized sulfonatocalix pharmgkb.orgarene derivatives has quantified the binding affinity for nicotine. Using indicator displacement assays, studies have shown that (S)-nicotinium(1+) binds more strongly than its metabolites or precursors like nornicotine (B190312) and cotinine. chemrxiv.org

| Host Compound | Modification on Calix pharmgkb.orgarene | Kₐ for Nicotine (M⁻¹) |

|---|---|---|

| Parent Sulfonatocalix pharmgkb.orgarene | None (Fully Sulfonated) | 10,000 |

| Host 3 | Mono-nitro substituted | 11,000 |

| Host 5 | Di-nitro substituted (opposing) | 5,900 |

Note: Kₐ values are approximate based on graphical data in the source and serve for comparative purposes.

(S)-Nicotinium(1+) in Chiral Recognition: Beyond being a guest, (S)-nicotinium(1+) has been employed as a chiral agent in supramolecular chemistry. In one notable example, it was used as a chiral counterion to achieve the chemical resolution of large, chiral, tetrahedral metal-ligand host assemblies (M₄L₆ cages). acs.org The (S)-nicotinium(+) cation selectively precipitated one enantiomer (the ΔΔΔΔ form) of the supramolecular cage from a solution containing a racemic mixture, demonstrating its utility in transferring chiral information between molecules in a complex system. acs.org

Vi. Cellular and Subcellular Research Models in Vitro and Ex Vivo Mechanistic Studies

Mechanistic Investigations in Recombinant Cell Culture Systems

Recombinant cell systems, such as Human Embryonic Kidney (HEK) cells or Xenopus laevis oocytes, are indispensable tools for studying the effects of (S)-nicotinium(1+). neb.com These systems can be engineered to express specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), allowing researchers to isolate and characterize the interaction of (S)-nicotinium(1+) with individual receptor types. neb.comrupress.org

Electrophysiological techniques are fundamental for characterizing the function of ligand-gated ion channels like nAChRs upon activation by agonists such as (S)-nicotinium(1+). uk.com The two-electrode voltage clamp (TEVC) technique, particularly in combination with the Xenopus laevis oocyte heterologous expression system, is a powerful and widely used tool for this purpose. diva-portal.orgnih.govnih.gov This method allows researchers to artificially control the membrane potential of a cell expressing specific nAChR subtypes and measure the ion currents that flow through the channel when it is opened by a ligand. nih.govd-nb.info

In a typical TEVC setup, oocytes are microinjected with cRNAs encoding specific human nAChR subunits (e.g., α4 and β2, or α7). plos.orgeneuro.org After an incubation period to allow for receptor expression and insertion into the oocyte membrane, two microelectrodes are inserted into the cell—one to measure the membrane potential and one to inject current. nih.gov The system maintains a constant "clamped" membrane potential, and when (S)-nicotine is applied to the bath solution, the resulting inward flow of cations through the activated nAChRs is recorded as an electrical current. plos.orgeneuro.org

Studies using this approach have been crucial for determining the potency and efficacy of (S)-nicotinium(1+) at various nAChR subtypes. For example, by applying increasing concentrations of the ligand, researchers can construct concentration-response curves to calculate key parameters like the EC₅₀ (the concentration that elicits a half-maximal response). eneuro.org Furthermore, TEVC is used to study the inhibitory effects of antagonists. In one study, the inward currents elicited by nicotine (B1678760) in oocytes expressing α7-, α4β2-, and α3β2-nAChRs were shown to be inhibited by the antagonist memantine (B1676192) in a concentration-dependent manner, allowing for the calculation of IC₅₀ values. plos.org

Table 1: Example Electrophysiological Data for nAChR Modulation This table presents example data on the inhibition of nicotine-induced currents by memantine in Xenopus oocytes expressing different nAChR subtypes, as measured by two-electrode voltage clamp.

| nAChR Subtype | Agonist | Antagonist | Measured Parameter (IC₅₀) | Reference |

|---|---|---|---|---|

| α7 | Nicotine (100 µM) | Memantine | 6.00 µM | plos.org |

| α4β2 | Nicotine (100 µM) | Memantine | 12.51 µM | plos.org |

| α3β2 | Nicotine (100 µM) | Memantine | 8.74 µM | plos.org |

The binding of (S)-nicotinium(1+) to nAChRs not only opens the ion channel but also initiates complex processes of receptor internalization and trafficking. nih.govnih.gov These mechanisms are critical for regulating the number of receptors on the cell surface and, consequently, the cell's long-term sensitivity to the ligand. nih.gov Chronic exposure to nicotine is known to increase the total number of nAChRs in neurons, a phenomenon known as up-regulation. rupress.orgnih.gov

Studies in recombinant cells have revealed that nicotine-induced trafficking is a multifaceted process. One key finding is that nicotinic stimulation can rapidly induce SNARE-dependent vesicular endocytosis, leading to receptor internalization. nih.gov This process appears to be distinct from clathrin-mediated endocytosis. nih.gov Simultaneously, a SNARE-dependent mechanism also recruits receptors to the cell surface from internal pools. nih.gov This dynamic trafficking helps maintain the functional coupling between receptor activation and downstream signaling events. nih.gov

Another critical pathway involves the coat protein complex I (COPI). Research indicates that COPI-mediated retrograde trafficking between the Golgi and the endoplasmic reticulum (ER) is necessary for the up-regulation of α4β2 and α6β2β3 nAChRs during chronic nicotine treatment. rupress.org Nicotine appears to act as a pharmacological chaperone, stabilizing the assembly of certain nAChR stoichiometries within the ER, which ultimately leads to an increase in their density on the plasma membrane. rupress.org The trafficking process can be subunit-specific; for instance, the Dα5 subunit in Drosophila has been shown to promote the internalization of nAChRs, thereby restricting receptor levels at the synapse. jneurosci.org This internalization can be triggered by ligand binding or by antibody-mediated cross-linking, routing the receptors to late endosomes for degradation. nih.gov

Activation of nAChRs by (S)-nicotinium(1+) is not limited to ion flux; it also triggers a cascade of intracellular signaling pathways that modulate diverse cellular functions, including proliferation, survival, and angiogenesis. nih.govnih.gov The influx of Ca²⁺ through nAChRs, especially the highly permeable α7 subtype, is a key initiating event. nih.govaacrjournals.orgspandidos-publications.com This leads to the activation of numerous downstream effectors.

In various cell types, including cancer and neuronal cells, (S)-nicotinium(1+) binding to α7 and other heteropentameric nAChRs activates several major signaling cascades. nih.govaacrjournals.org These include:

The PI3K/Akt Pathway: This pathway is crucial for cell survival and is activated in response to nicotine in multiple cell types, contributing to neuroprotection and promoting cell proliferation. nih.govaacrjournals.orgjcancer.org

The MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is frequently activated by nicotine and is involved in cell proliferation and angiogenesis. nih.govaacrjournals.orgspandidos-publications.com

Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are also activated downstream of nAChR-mediated Ca²⁺ influx and contribute to proliferative and pro-angiogenic signaling. nih.govaacrjournals.org

These primary pathways, in turn, modulate the activity of transcription factors such as NF-κB, CREB, and STAT3, which regulate the expression of genes involved in cell cycle progression, inhibition of apoptosis (e.g., survivin, XIAP), and the release of angiogenic factors like VEGF. nih.govaacrjournals.orgresearchgate.net For example, in non-small cell lung cancer (NSCLC) cells, nicotine-induced activation of α7-nAChR stimulates cell proliferation through a β-Arrestin-1-Src signaling axis. nih.gov

Table 2: Key Downstream Signaling Pathways Modulated by (S)-nicotinium(1+) This table summarizes major signaling cascades activated by (S)-nicotinium(1+) binding to specific nAChR subtypes and their associated cellular functions.

| nAChR Subtype(s) | Activated Signaling Pathway | Key Downstream Effectors/Transcription Factors | Resulting Cellular Process | Reference(s) |

|---|---|---|---|---|

| α7, α9, other heteromers | PI3K/Akt | Akt, mTOR, NF-κB | Cell Proliferation, Survival, Neuroprotection | nih.govaacrjournals.orgjcancer.org |

| α7, α9, other heteromers | MAPK/ERK | ERK1/2, AP1, CREB | Cell Proliferation, Angiogenesis | nih.govaacrjournals.orgspandidos-publications.com |

| α7 | JAK2/STAT3 | STAT3 | Invasion, Migration | researchgate.net |

| α7 | β-Arrestin/Src | Src, Raf-1, Rb | Cell Proliferation | nih.gov |

Membrane Biophysics and Lipid Bilayer Interactions